7-Chloro-1-phenylnaphthalene
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a Michael addition reaction . Specifically, it is prepared by reacting 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with α,β-unsaturated esters (symmetrical fumaric esters) . This method adheres to green chemistry protocols and avoids the use of solvents. The reaction proceeds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic base and a solid catalyst. The resulting products are confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1-phenylnaphthalene consists of a naphthalene ring with a chlorine atom at position 7 and a phenyl group attached. Conformational analysis is essential due to the stereochemistry of 1,4-benzodiazepine-2-ones. The most stable conformer is studied using computational methods, such as hyperchem software and semi-empirical AM1 program .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Reactions
Sulfur Bridging and Heterocyclic Chemistry : Research by Klemm et al. (1984) found that 1-Phenylnaphthalene, a related compound to 7-Chloro-1-phenylnaphthalene, can undergo sulfur bridging to produce heterocyclic compounds like benzo[b]naphtho[1,2-d]thiophene under certain conditions, involving hydrogen sulfide and a catalyst (Klemm et al., 1984).
Chlorination and Dehydrochlorination Reactions : Bedford et al. (1974) explored the reaction of chlorine with 1-phenylnaphthalene to produce various chlorinated compounds, indicating potential pathways for the synthesis or modification of this compound (Bedford et al., 1974).
Properties
IUPAC Name |
7-chloro-1-phenylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-14-10-9-13-7-4-8-15(16(13)11-14)12-5-2-1-3-6-12/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDKKSMMAKOJFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704736 | |
Record name | 7-Chloro-1-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27331-40-4 | |
Record name | 7-Chloro-1-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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